

Application Note and Protocol: Bicinchoninic Acid (BCA) Disodium Salt Microplate Assay

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Compound of Interest

Compound Name: *Bicinchoninic acid disodium salt*

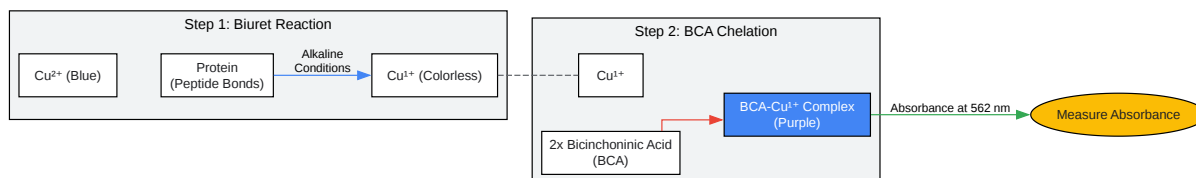
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This document provides a detailed protocol for the quantification of total protein in a solution using the Bicinchoninic Acid (BCA) assay in a 96-well microplate format. The BCA assay is a highly sensitive and detergent-compatible colorimetric method, making it a staple in biochemical research, biotechnology, and clinical diagnostics.^{[1][2]}

Principle of the Assay

The BCA protein assay is based on a two-step chemical reaction.^{[3][4]} First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu^{2+}) from the copper(II) sulfate to cuprous ions (Cu^{1+}).^{[2][3][5]} The amount of Cu^{2+} reduced is directly proportional to the amount of protein present in the sample.^{[2][3]} In the second step, two molecules of bicinchoninic acid chelate with each cuprous ion.^{[2][3][5]} This chelation forms a stable, purple-colored complex that exhibits strong absorbance at a wavelength of 562 nm.^{[2][3][5]} The protein concentration in an unknown sample can then be determined by comparing its absorbance to a standard curve generated from a protein of known concentration, typically bovine serum albumin (BSA).^[4]



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Figure 1. Principle of the BCA Protein Assay.

Materials and Reagents

- BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in a sodium hydroxide solution)[4][6]
- BCA Reagent B (4% cupric sulfate pentahydrate solution)[1][6]
- Protein Standard (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)[4]
- Dilution Buffer (the same buffer used for the unknown samples, e.g., PBS)[4]
- 96-well flat-bottom microplate[1][4]
- Microplate reader capable of measuring absorbance at 562 nm[1][4]
- Multichannel pipette[4]
- Incubator set to 37°C or 60°C[4][7]

Experimental Protocols

It is recommended to run all standards and unknown samples in triplicate for accuracy.[4]

The BCA Working Reagent must be prepared fresh just before use.[4]

- Calculate the total volume of WR required using the following formula: (# standards + # unknowns) x (# replicates) x (200 µL per well) = Total WR Volume[8] It is advisable to prepare a slight excess (e.g., 10%) to account for pipetting inaccuracies.[4][9]
- Prepare the WR by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1 ratio).[3][4][8] Upon mixing, the solution may initially appear turbid but will become a clear, green solution.[8][10]

Prepare a series of protein standards by diluting the 2 mg/mL BSA stock solution. The same diluent used for the unknown protein samples should be used for preparing the standards.[11]

Vial	Volume of Diluent (µL)	Volume and Source of BSA	Final BSA Concentration (µg/mL)
A	0	300 µL of 2 mg/mL Stock	2000
B	125	375 µL of Stock	1500
C	325	325 µL of Stock	1000
D	175	175 µL of vial B	750
E	325	325 µL of vial C	500
F	325	325 µL of vial E	250
G	325	325 µL of vial F	125
H	400	400 µL of vial G	62.5
I	400	0 (Blank)	0

Table 1: Preparation of Diluted Albumin (BSA) Standards. This table is adapted from common protocols to generate a standard curve with a working range of approximately 20-2000 µg/mL. [3][11][12]

The following table outlines the standard microplate protocol.

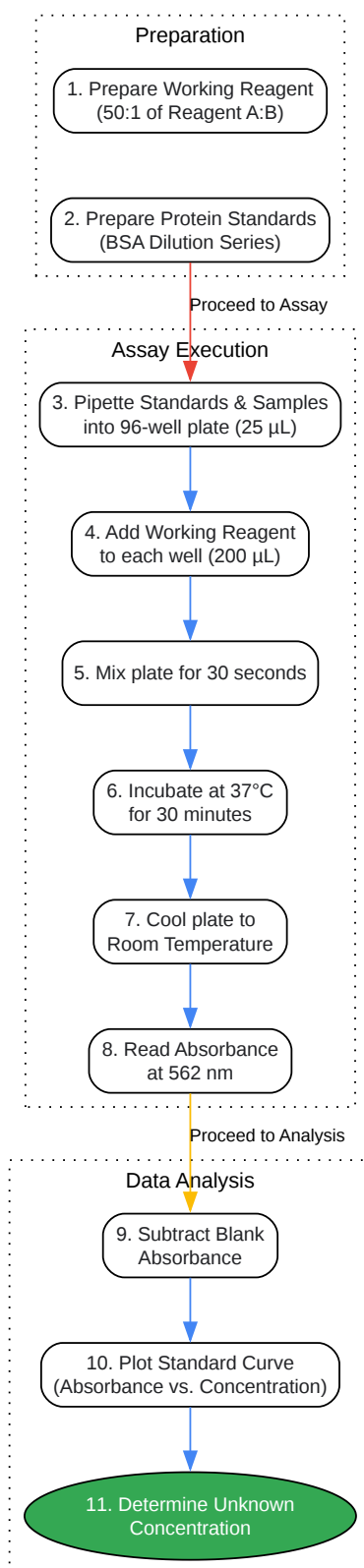
Step	Action	Volume per Well	Notes
1	Pipette standards and unknown samples into microplate wells.	25 μ L	If sample concentration is low, the sample volume can be increased, but the ratio to WR must be consistent for all wells. [4] A smaller volume (e.g., 10 μ L) can be used, which may limit the working range. [8] [13]
2	Add the freshly prepared BCA Working Reagent to each well.	200 μ L	A multichannel pipette is recommended for rapid and consistent addition to minimize timing variations across the plate. [4] [9]
3	Mix the plate thoroughly on a plate shaker for 30 seconds.	N/A	This ensures a homogenous reaction mixture. [8]
4	Cover the plate and incubate.	N/A	Standard: 37°C for 30 minutes. [3] [8] Enhanced Sensitivity: 60°C for 30 minutes (narrows dynamic range). [4] Room Temperature: ~2 hours. [3] [4]
5	Cool the plate to room temperature.	N/A	This step is crucial for stable absorbance readings. [1] [3]

6	Measure absorbance at or near 562 nm on a microplate reader.	N/A	Readings should be taken within 10-30 minutes of cooling.[1][10] The acceptable wavelength range is 540-590 nm.[3][9]
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Table 2: Microplate Assay Protocol Summary.

Data Analysis

- Blank Correction: Subtract the average absorbance of the Blank standard (0 µg/mL) from the absorbance values of all other individual standards and unknown samples.[3][10]
- Standard Curve Generation: Plot the blank-corrected absorbance values for each BSA standard against its known concentration (in µg/mL).[8]
- Concentration Determination: Use the standard curve to determine the protein concentration of each unknown sample. A four-parameter (quadratic) or best-fit curve often provides more accurate results than a simple linear regression.[4][8] The concentration of the unknown samples should fall within the linear range of the standard curve for accurate quantification. [9][14]



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Figure 2. Experimental workflow for the microplate-based BCA protein assay.

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